molecular formula C26H29N3O8S B2989215 Ethyl {[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetate CAS No. 688059-58-7

Ethyl {[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetate

Cat. No. B2989215
CAS RN: 688059-58-7
M. Wt: 543.59
InChI Key: VIXSYYJJYPHKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The quinazolinone group, for example, is a heterocyclic compound that contains a nitrogen atom and an oxygen atom. The dimethoxyphenyl group contains two methoxy groups attached to a phenyl ring .


Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound would likely be a solid at room temperature. Its solubility in various solvents would depend on the polarity of the solvent and the compound itself .

Scientific Research Applications

Chemical Synthesis and Characterization

The complex chemical structure of Ethyl {[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetate suggests its synthesis involves multiple steps, including the formation of heterocyclic systems, cyclization, and reactions with various reagents. A study highlighted the preparation and reactions of related heterocyclic compounds, demonstrating the versatility of similar compounds in synthesizing a wide array of heterocyclic systems. This process often involves reactions with different reagents leading to the formation of biologically active compounds with potential applications in pharmaceuticals and chemical research (Youssef et al., 2011).

Biological Activity

Compounds with structures similar to Ethyl {[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetate have been investigated for their biological activities. Research indicates that these compounds exhibit biocidal properties against a range of Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi, suggesting their potential use as antimicrobial agents. The ability to inhibit microbial growth highlights the significance of these compounds in developing new antimicrobial drugs and treatments (Youssef et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Future Directions

The potential future directions for research on this compound would depend on its properties and potential uses. It could be studied for its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

ethyl 2-[[7-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O8S/c1-4-35-24(31)14-38-26-28-18-13-22-21(36-15-37-22)12-17(18)25(32)29(26)10-8-23(30)27-9-7-16-5-6-19(33-2)20(11-16)34-3/h5-6,11-13H,4,7-10,14-15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXSYYJJYPHKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl {[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetate

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